

how to identify 3-Acetamidocoumarin NMR spectra

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Compound Focus: 3-Acetamidocoumarin

CAS No.: 779-30-6

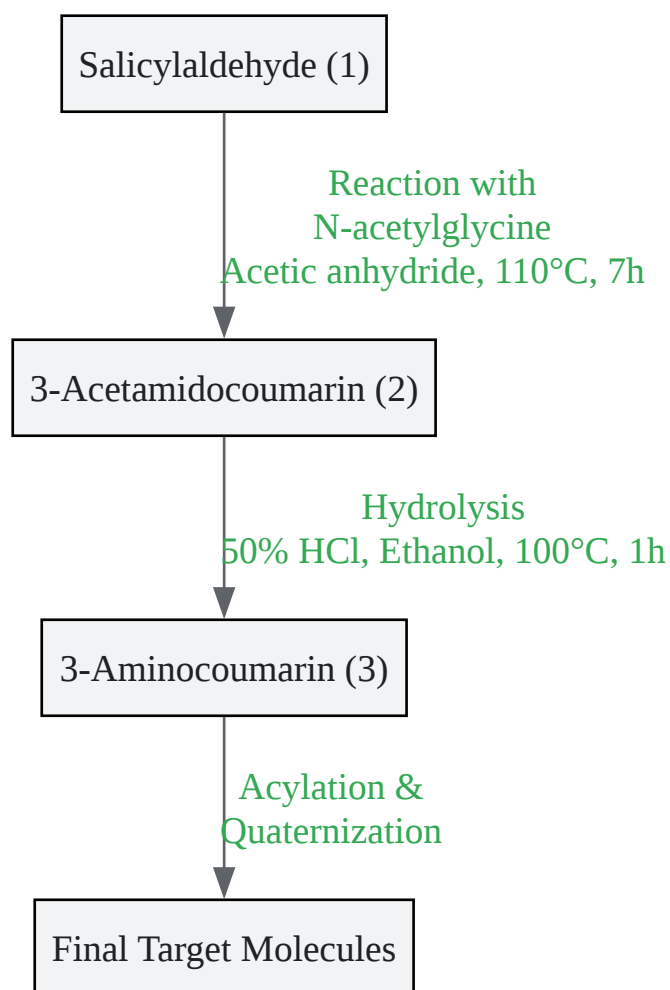
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Compound Identification and Synthesis

3-Acetamidocoumarin (CAS Registry Number: 779-30-6) has the molecular formula **C₁₁H₉NO₃** and a molecular weight of **203.19 g/mol** [1] [2]. Its IUPAC name is *N-(2-oxo-2H-chromen-3-yl)acetamide*.

In synthetic pathways, **3-Acetamidocoumarin** is a key intermediate. The compound is typically synthesized from salicylaldehyde and N-acetylglycine in acetic anhydride, a reaction known as the Dakin procedure [3]. The synthetic workflow is summarized below.



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Synthesis of 3-Aminocoumarin for Conjugate Preparation [3]

A Guide to Interpreting the NMR Spectrum

Based on its molecular structure, you can anticipate the NMR signals of **3-Acetamidocoumarin**. The following table breaks down the expected signals for the ^1H NMR spectrum.

Proton Group	Expected Chemical Shift (δ , ppm)	Multiplicity & Coupling Information
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| **Amide Proton** (-NH-) | $\sim 10 - 12$ [4] | **Singlet** (s). Often broad due to hydrogen bonding. | | **Coumarin H-4** (=CH-) | $\sim 7.5 - 8.5$ | **Doublet** (d), $J \sim 5-9$ Hz. Couples to H-5. | | **Aromatic Protons** (H-5, H-6, H-7, H-8) |

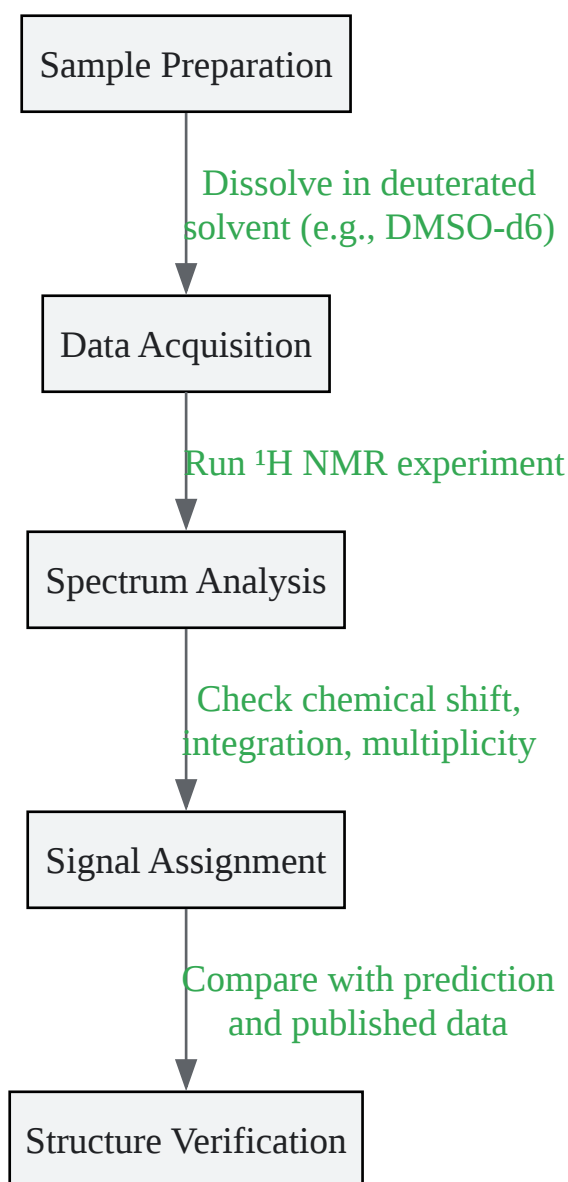
~6.8 - 8.0 | **Complex multiplet** (m). Aromatic ring often resembles an AA'BB' or AA'XX' spin system. | | **Acetyl Methyl** (-CO-CH₃) | ~2.0 - 2.5 [4] | **Singlet** (s). Sharp peak from three equivalent protons. |

For the ¹³C NMR spectrum, you can expect the following key signals:

Carbon Atom	Expected Chemical Shift (δ, ppm)
Lactone Carbonyl (C-2) ~160 - 165 Amide Carbonyl (-CO-CH ₃) ~168 - 172 C-3 (Attached to N) ~110 - 120 C-4 (=CH-) ~140 - 150 Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) ~115 - 135 Methyl Carbon (-CO-CH ₃) ~22 - 25	

Experimental Protocol for NMR Identification

To obtain and assign the NMR spectrum for your compound, follow this general workflow.



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Workflow for NMR-based Structure Identification

- **Sample Preparation:** Weigh 5-10 mg of your purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. **DMSO-d6** is highly recommended as it effectively resolves amide proton signals [5].
- **Data Acquisition:** On your NMR spectrometer, run a standard ^1H experiment. For complex overlapping regions, a **COSY (Correlation Spectroscopy)** experiment can help identify which protons are coupled to each other [6].
- **Spectrum Calibration:** Calibrate your spectrum using the signal from the deuterated solvent as an internal reference (e.g., DMSO-d6 at 2.50 ppm for ^1H). Alternatively, use a trace amount of **Tetramethylsilane (TMS)** at 0.00 ppm [4].

- **Signal Assignment:**
 - **Identify singlets first:** Look for the sharp singlet of the acetyl methyl group and the broad singlet of the amide proton.
 - **Analyze the aromatic region:** Use the COSY spectrum to trace connectivity between the different aromatic protons and H-4.
 - **Check integration:** Ensure the relative areas under the peaks match the number of protons assigned to them (e.g., the methyl peak should integrate for 3H) [4].

Key Considerations for Researchers

- **Sensitivity and Purity:** NMR is inherently less sensitive than techniques like mass spectrometry. Ensure your sample is highly pure to avoid obscured signals from impurities [5].
- **Solvent Choice:** The choice of solvent can influence chemical shifts. DMSO-d6 is preferable over CDCl3 for observing amide protons.
- **Data Comparison:** For definitive confirmation, compare your experimental spectrum with one from a **commercial compound database** (like the NIST WebBook) or a published article that includes the full spectral data.

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